molecular formula C32H23N3O4S2 B2461924 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 391896-90-5

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

Cat. No.: B2461924
CAS No.: 391896-90-5
M. Wt: 577.67
InChI Key: JLIBYBCKPWBQGW-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C32H23N3O4S2 and its molecular weight is 577.67. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Effects

Research indicates that derivatives of benzo[d]thiazol-2-ylthio, a component related to (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate, have demonstrated significant antinociceptive effects. In a study, biuret compounds with benzo[d]thiazol-2-ylthio moieties significantly reduced pain behavior in mice during formalin-induced pain tests, comparable to the effects of indomethacin, a well-known pain reliever (Adibpour et al., 2014).

Enzyme Inhibition for Neurological Applications

Another study explored derivatives of benzo[d]thiazol-2-yl, similar in structure to this compound, specifically targeting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. The inhibition of this enzyme is significant for its potential role in neurological disorders. The compounds in the study showed high-affinity inhibition of kynurenine 3-hydroxylase, suggesting their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Imaging and Diagnostic Applications

In the context of imaging, benzamide analogs related to the compound have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies are crucial in the field of oncology, where understanding receptor status can significantly impact diagnosis and treatment strategies (Tu et al., 2007).

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O4S2/c33-20-26(31-34-29-7-3-4-8-30(29)40-31)19-22-9-13-27(14-10-22)39-32(36)24-11-15-28(16-12-24)41(37,38)35-18-17-23-5-1-2-6-25(23)21-35/h1-16,19H,17-18,21H2/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBYBCKPWBQGW-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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